2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-7,8-dihydropyrano[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(10-7)3-4-12-8(5)11/h1-2H,3-4H2 |
InChI Key |
ZVSIOVNGSYVNJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chlorination of 2-Oxo-7,8-dihydro-5H-pyrano[4,3-B]pyridine Precursors
A well-documented method involves the chlorination of the corresponding 2-oxo precursor using phosphoryl chloride (POCl3). This method is adapted from the synthesis of related compounds such as 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, which shares a similar core structure and synthetic route.
Procedure Summary:
- The starting material, 2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile, is dissolved in phosphoryl chloride.
- The mixture is refluxed for approximately 4 hours to facilitate chlorination at the 2-position.
- After cooling, the reaction mixture is carefully quenched with saturated aqueous sodium hydrogen carbonate at 0°C.
- The organic product is extracted with chloroform, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- Purification is achieved by silica gel column chromatography using a hexane:ethyl acetate (50:50) solvent system.
- Yield reported: 66% of the chlorinated product as a white solid.
- Characterization by 1H NMR (CDCl3) shows signals consistent with the expected structure, including triplets at δ 3.07 and 4.07 ppm corresponding to methylene protons and a singlet at δ 7.63 ppm for the aromatic proton.
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Oxo precursor + POCl3 (reflux) | 4 h | 66 | Chlorination at 2-position |
| 2 | Workup: NaHCO3 quench, extraction | - | - | Extraction and purification by chromatography |
This method is referenced in patent EP2433938 and related literature, indicating its reliability and reproducibility.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols can react with the chlorine atom.
Catalysts: While metal catalysts are not required for the initial synthesis, they may be used in subsequent reactions to facilitate specific transformations.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can yield an amino derivative, while cyclization can produce polycyclic compounds with potential biological activity .
Scientific Research Applications
2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its heterocyclic nature allows for the exploration of its properties in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism by which 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one exerts its effects is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence molecular pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Core Structural Variations
The pyrano[4,3-b]pyridinone scaffold is modified through substitutions at positions 2, 3, 7, or 7. Below is a comparative analysis:
Key Observations :
- Chlorine Substitutions : Chlorine at C2 (as in 2-chloro derivatives) increases electrophilicity, facilitating nucleophilic aromatic substitutions. This is critical in synthesizing kinase inhibitors (e.g., compounds targeting FABP4 in ) .
- Ring Modifications: Pyrano[4,3-d]pyrimidine derivatives () introduce an additional nitrogen, altering hydrogen-bonding capacity and bioavailability.
- Bulky Substituents : Propyl or dimethyl groups at C7 () enhance lipophilicity and steric shielding, improving metabolic stability .
Q & A
Q. Q: What are efficient green synthesis methods for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one derivatives?
A: A three-component condensation and cyclization approach using ethanol as a solvent, sodium acetate as a base, and ammonium chloride as an additive enables the synthesis of these derivatives. This method avoids toxic catalysts and chromatographic purification, achieving yields of 70–85% via recrystallization. Key intermediates like 4-chloro-3-formylcoumarin are synthesized via Vilsmeier-Heck reactions .
Advanced Synthesis Optimization
Q. Q: How can reaction conditions be optimized for synthesizing 5H-chromeno[4,3-b]pyridin-5-one derivatives?
A: Optimization involves screening solvents (e.g., ethanol vs. DMF), catalysts (e.g., ammonium chloride), and temperature (60–80°C). For example, ethanol enhances reaction efficiency due to its polarity and eco-friendly profile, while ammonium chloride accelerates cyclization. Reaction time (4–6 hours) and stoichiometry (1:1.2 ratio of coumarin to active methylene compounds) are critical for minimizing side products .
Basic Reaction Mechanism
Q. Q: What is the proposed mechanism for forming pyrano[4,3-b]pyridin-5-one derivatives?
A: The reaction proceeds via Knoevenagel condensation between 4-chloro-3-formylcoumarin and active methylene compounds, followed by cyclization through intramolecular nucleophilic attack. Ammonium chloride facilitates proton transfer, stabilizing intermediates. The final step involves aromatization to yield the fused pyridine ring .
Advanced Mechanistic Validation
Q. Q: What experimental techniques validate the reaction mechanism for this compound?
A: Mechanistic studies use ¹H/¹³C NMR to track intermediate formation (e.g., enolates) and HPLC-MS to identify transient species. Computational modeling (DFT) confirms transition states, while isotopic labeling (e.g., D₂O) verifies proton transfer steps. X-ray crystallography of intermediates provides structural validation .
Basic Characterization Techniques
Q. Q: Which analytical methods are essential for characterizing this compound?
A: Key techniques include:
- ¹H/¹³C NMR : Confirms substituent positions and ring fusion.
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- XRD : Resolves crystal packing and hydrogen-bonding networks .
Advanced Structural Modifications
Q. Q: How can structural modifications enhance the compound’s photophysical properties?
A: Introducing electron-donating groups (e.g., phenoxazine at the 2-position) reduces the HOMO-LUMO gap, enabling thermally activated delayed fluorescence (TADF). Substituents like bromine or acetyl groups at the 7-position improve quantum yields (Φ up to 0.45) by restricting non-radiative decay .
Biological Activity Evaluation
Q. Q: What methodologies assess the biological activity of pyrano[4,3-b]pyridin-5-one derivatives?
A:
- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria.
- Kinase inhibition : Fluorescence polarization assays targeting EGFR or CDK2.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with thiomethyl or nitro groups show IC₅₀ values <10 μM .
Advanced Computational Analysis
Q. Q: How do computational models predict reactivity and properties of this compound?
A: DFT calculations (B3LYP/6-311G**) optimize geometry, predict frontier molecular orbitals, and simulate UV-Vis spectra (TD-DFT). Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets like DNA topoisomerases .
Data Contradiction Resolution
Q. Q: How to resolve contradictions in reported synthetic yields (e.g., 55% vs. 85%)?
A: Discrepancies arise from solvent purity, catalyst loading, or recrystallization efficiency. Reproducibility requires strict control of:
- Moisture levels : Anhydrous ethanol vs. technical grade.
- Reaction monitoring : TLC at 30-minute intervals.
- Crystallization solvent : Methanol vs. ethanol affects purity .
Advanced Applications in Materials Science
Q. Q: How are pyrano[4,3-b]pyridin-5-one derivatives used in optoelectronic devices?
A: Derivatives with planar geometries (e.g., 7-methyl-2-phenoxazine) exhibit TADF with delayed lifetimes (τ ≈ 1.2 μs) and high color purity (CIE coordinates 0.15, 0.08). These are fabricated into OLEDs via vacuum deposition, achieving external quantum efficiencies (EQE) >15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
